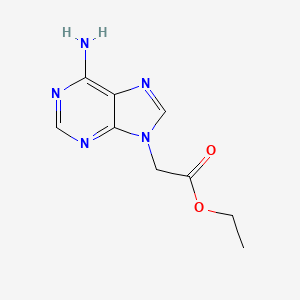
Ethyl adenine-9-acetate
概要
説明
Synthesis Analysis
The synthesis of Ethyl adenine-9-acetate involves intricate chemical processes aimed at forming this compound with precision. Studies have reported on the synthesis of adenine nucleosides and their analogs, showcasing methods to create this compound or similar compounds through various chemical reactions, including nucleoside modification and the use of protective groups in synthesis pathways (Fujii, Itaya, Mohri, & Saito, 1973).
Molecular Structure Analysis
The molecular structure of this compound has been extensively studied through techniques such as X-ray diffraction. The structure of the compound, including its planarity and the perpendicular arrangement of the ethyl acetate moiety to the adenine ring system, has been established, revealing insights into its stability and potential for hydrogen bonding (Flensburg & Egholm, 1994).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, showcasing its reactivity and interaction with other molecules. The study of these reactions, including hydrogen bonding patterns and interactions with other nucleic acid components, enriches our understanding of its chemical behavior and potential applications (Pedireddi, Ranganathan, & Ganesh, 2001).
Physical Properties Analysis
Investigations into the physical properties of this compound, such as its crystal structure and the dynamics of its molecular conformation, contribute to our knowledge of how this compound behaves under various conditions. These studies provide a foundation for understanding its solubility, stability, and other physical characteristics that are crucial for its manipulation and use in further research (Sugino, Takeuchi, Egawa, & Konaka, 1991).
科学的研究の応用
Crystal Structure Analysis
- X-Ray Diffraction Studies: Ethyl 9-adeninylacetate's structure at 122 K was established using X-ray diffraction, revealing that its ethyl acetate moiety is almost perpendicular to the adenine ring system, forming hydrogen bonds between amino groups and adenine N atoms (Flensburg & Egholm, 1994).
Molecular Imprinting and Binding Characteristics
- Molecularly Imprinted Polymers (MIPs): The binding isotherm for a polymer imprinted with ethyl adenine-9-acetate followed the Freundlich adsorption isotherm, indicating its utility in calculating binding parameters and suggesting an exponential distribution of binding sites in imprinted polymers (Umpleby et al., 2001).
Interaction with Nucleic Acids and Derivatives
- Nucleic Acid Base Studies: Research has focused on how this compound interacts with nucleic acid bases, including studies on adenine and its derivatives in various solvents, highlighting its role in the solvation and stability of nucleobases (Araújo et al., 2013).
Biochemical and Pharmaceutical Research
- Antiviral Activity: this compound analogs were examined for their effects on viruses, particularly HIV, demonstrating its relevance in antiviral research (Cherrington et al., 1996).
Educational Applications
- Teaching Chemistry: An educational investigation was conducted using this compound imprinted polymer to teach fundamental concepts like separation science, sensing, and catalysis in polymer chemistry courses (Rushton, Furmanski & Shimizu, 2005).
Safety and Hazards
Ethyl adenine-9-acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用機序
Target of Action
Ethyl adenine-9-acetate is a complex compound with a molecular weight of 221.22
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .
生化学分析
Biochemical Properties
Ethyl adenine-9-acetate plays a significant role in biochemical reactions, particularly those involving nucleic acids. It interacts with enzymes such as DNA polymerases and RNA polymerases, which are crucial for DNA replication and transcription, respectively. The compound can also bind to proteins involved in nucleotide metabolism, influencing their activity and stability. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, it affects cellular metabolism by interacting with enzymes involved in nucleotide synthesis and degradation, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. It can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular processes such as DNA replication, transcription, and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide metabolism. The compound interacts with enzymes such as adenylate kinase and nucleoside phosphorylase, which are involved in the synthesis and degradation of nucleotides. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
ethyl 2-(6-aminopurin-9-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-6(15)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVDURKZQNFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350870 | |
| Record name | ETHYL ADENINE-9-ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25477-96-7 | |
| Record name | ETHYL ADENINE-9-ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl adenine-9-acetate in molecular imprinting?
A: this compound serves as a popular template molecule in molecular imprinting research, particularly for creating synthetic receptors. [, , ] Its structure allows for specific interactions with functional monomers during the imprinting process, leading to the formation of cavities within a polymer matrix that can selectively recognize and bind to this compound even after it is removed. [, , ]
Q2: How does the choice of polymerization technique impact the binding properties of this compound imprinted polymers?
A: Research indicates that utilizing "living/controlled" polymerization (LCP) instead of traditional free-radical polymerization can significantly enhance the binding affinity and loading capacity of polymers imprinted with this compound. [] LCP facilitates greater control over the polymer chain growth, potentially resulting in more uniform binding sites and improved recognition capabilities. []
Q3: Can you provide an example of how manipulating the polymerization conditions can impact the performance of this compound imprinted polymers?
A: Studies focusing on Methacrylic acid (MAA) as a functional monomer alongside this compound highlight the impact of polymerization conditions. [] Introducing polar solvents to disrupt MAA dimerization during the imprinting process was found to affect the formation of specific binding sites, impacting the polymer's ability to recognize and bind to this compound effectively. []
Q4: Beyond its use in typical molecular imprinting, how else is this compound employed in research?
A: this compound plays a key role in exploring conformational imprinting. [] Researchers have demonstrated its use in creating "write", "save", and "erase" receptors where the molecule's presence during a heating and cooling cycle induces a specific conformation in the receptor, which is retained even after the template is removed. [] This showcases the molecule's utility in developing dynamic and responsive molecular recognition systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[2,1-b]thiazole](/img/structure/B1210989.png)
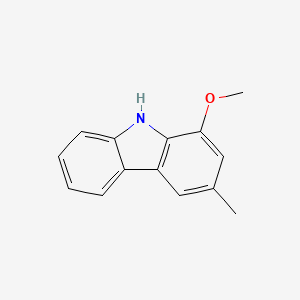

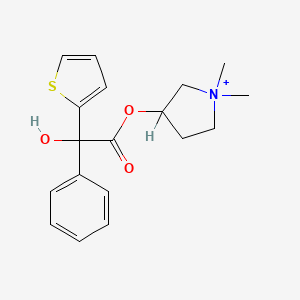



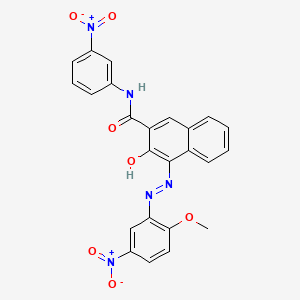
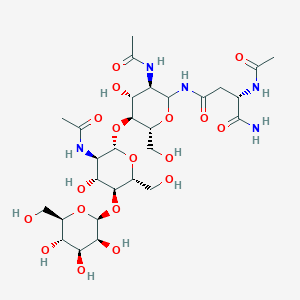
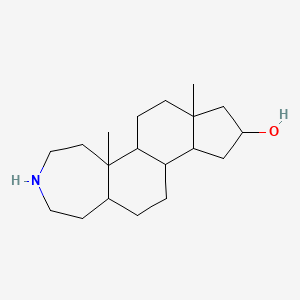

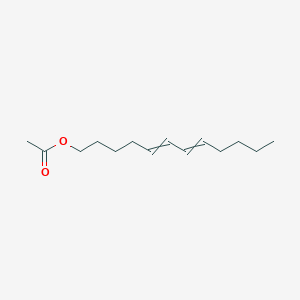
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)